molecular formula C16H16ClN3O3 B2841620 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea CAS No. 891109-41-4

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

Cat. No. B2841620
CAS RN: 891109-41-4
M. Wt: 333.77
InChI Key: KYEKKZBUMHSHRV-UHFFFAOYSA-N
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Description

The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a synthetic molecule that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.

Scientific Research Applications

Electronic and Optical Properties

A computational study assessed the electro-optic properties of a novel chalcone derivative, demonstrating its potential applications in nonlinear optics. The molecule showed significant second and third harmonic generation values, suggesting its suitability for optoelectronic device fabrication (Shkir et al., 2018).

Anticancer Potential

Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. One compound, in particular, demonstrated potent inhibitory activity, indicating these derivatives' potential as anticancer agents (Jian Feng et al., 2020).

Allosteric Modulation of CB1 Receptor

A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor, potentially serving as a pharmacological research tool and a drug lead. This discovery opens new avenues for exploring the therapeutic applications of CB1 receptor modulation (Croston et al., 2002).

Broad Spectrum Antibacterial Activity

A study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea demonstrated its susceptibility against various pathogens, suggesting its potential for medicinal purposes and drug development (Donlawson et al., 2020).

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKKZBUMHSHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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